
Pregnanediol
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pregnandiol can be synthesized through the reduction of progesterone. The process involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) or ethanol, and the temperature is maintained at room temperature to slightly elevated levels.
Industrial Production Methods
Industrial production of pregnandiol often involves the extraction from natural sources, such as the urine of pregnant women. The extraction process includes several steps:
Collection: Urine samples are collected and stored at low temperatures.
Extraction: The samples undergo solvent extraction using organic solvents like chloroform or methanol.
Purification: The extracted pregnandiol is purified through techniques like column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Pregnandiol undergoes various chemical reactions, including:
Oxidation: Pregnandiol can be oxidized to form pregnanedione using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of pregnandiol can lead to the formation of more reduced steroids.
Substitution: Hydroxyl groups in pregnandiol can be substituted with other functional groups using reagents like acetic anhydride to form diacetates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acetic anhydride, pyridine
Major Products
Oxidation: Pregnanedione
Reduction: More reduced steroids
Substitution: Diacetates of pregnandiol
Aplicaciones Científicas De Investigación
Diagnostic Applications
1.1 Ovulation Confirmation
Pregnanediol-3-glucuronide (PdG) is primarily used as a biomarker for confirming ovulation. Its levels rise significantly after ovulation due to the metabolism of progesterone, making it a reliable indicator. Several studies have developed home-based urine tests that measure PdG levels to confirm ovulation, providing a non-invasive alternative to serum progesterone testing. For instance, one study demonstrated that a urine test measuring PdG could achieve high specificity (99%-100%) for confirming ovulation when combined with luteinizing hormone (LH) tests .
1.2 Pregnancy Monitoring
The measurement of urinary this compound has been historically significant in diagnosing pregnancy and assessing luteal phase activity. It has been utilized to monitor pregnancies at risk of complications such as threatened abortion. Elevated levels of PdG in urine can indicate a healthy pregnancy and are often used alongside other hormonal assays to evaluate pregnancy viability .
1.3 Research on Gestational Diabetes
Recent studies have explored the relationship between this compound levels and gestational diabetes mellitus (GDM). By monitoring PdG alongside other metabolic markers, researchers aim to understand better the physiological adaptations during pregnancy and the risk factors associated with GDM .
Therapeutic Implications
2.1 Hormonal Treatments
This compound is also being investigated for its potential therapeutic applications in hormone replacement therapies (HRT). Given its role as a progesterone metabolite, it may contribute to balancing hormonal levels in postmenopausal women or those with hormonal imbalances .
2.2 Fertility Treatments
In fertility treatments, monitoring this compound levels can provide insights into ovarian function and the effectiveness of treatments aimed at inducing ovulation. This application is crucial for tailoring individualized treatment plans for patients undergoing assisted reproductive technologies .
Research Methodologies
Research methodologies for assessing this compound levels typically involve:
- Chromatographic Techniques: Advanced chromatographic methods are employed to accurately measure low concentrations of this compound in urine samples. These methods include acid hydrolysis, extraction processes, and colorimetric analysis to ensure specificity and sensitivity in results .
- Immunoassays: New immunoassay techniques, such as time-resolved fluorescence microsphere-lateral flow immunochromatography (TRFM-LFIA), have been developed for rapid detection of PdG in urine, demonstrating high sensitivity and reliability .
Case Studies
Mecanismo De Acción
Pregnandiol itself is biologically inactive, but it serves as a crucial indicator of progesterone metabolism. Progesterone is metabolized in the liver to pregnandiol, which is then conjugated with glucuronic acid to form pregnandiol glucuronide. This conjugate is excreted in the urine, providing a measure of progesterone levels in the body .
Comparación Con Compuestos Similares
Similar Compounds
Pregnanedione: An oxidized form of pregnandiol.
Progesterone: The parent compound from which pregnandiol is derived.
Pregnenolone: A precursor in the biosynthesis of progesterone and other steroid hormones
Uniqueness
Pregnandiol is unique in its role as a non-active metabolite of progesterone, making it an essential biomarker for assessing progesterone levels and ovarian function. Unlike its parent compound progesterone, pregnandiol does not exhibit hormonal activity but provides valuable insights into the body’s hormonal status .
Actividad Biológica
Pregnanediol is a significant metabolite of progesterone, a steroid hormone that plays a crucial role in reproductive health. It exists in two stereoisomeric forms: alpha-pregnanediol and beta-pregnanediol, both of which are produced through distinct metabolic pathways involving the enzymes 5-alpha-reductase and 5-beta-reductase. Understanding the biological activity of this compound is essential for its applications in fertility treatments, hormone replacement therapy, and reproductive health monitoring.
Metabolism and Formation
This compound is primarily formed in the liver from progesterone. The metabolic pathways leading to its formation are as follows:
-
Alpha-Pregnanediol Formation :
- Progesterone is reduced to 5α-Dihydroprogesterone by 5-alpha reductase.
- This intermediate is converted to allopregnanolone (3α-hydroxy-5α-pregnan-20-one) by 3α-HSD.
- Finally, allopregnanolone is transformed into α-pregnanediol (5α-Pregnan-3α,20α-diol) by 20α-HSD.
- Beta-Pregnanediol Formation :
Hormonal Regulation and Clinical Significance
This compound levels in urine are indicative of progesterone activity and can reflect various physiological conditions:
- Fertility Assessment : Elevated levels of this compound correlate with high progesterone activity, which is crucial for successful implantation and maintenance of pregnancy. Monitoring these levels can guide fertility treatments and hormone replacement therapy .
- Menstrual Cycle Monitoring : this compound measurements can help determine the phases of the menstrual cycle, particularly ovulation and luteal phase activity, making it a valuable tool for natural family planning methods .
Study on Urinary this compound Levels
A study published in Reproduction highlighted the variation in urinary this compound levels among different populations, emphasizing its role as a biomarker for reproductive health. The research demonstrated that urinary this compound-3-glucuronide levels could effectively indicate ovulation and luteal phase function in women .
Clinical Application in Assisted Reproductive Technology (ART)
Research documented in the Textbook of Assisted Reproductive Techniques indicated that monitoring this compound levels during ART cycles could enhance the understanding of ovarian response to stimulation protocols. The study found that women undergoing controlled ovarian stimulation exhibited significant changes in urinary this compound excretion, correlating with successful embryo implantation rates .
Tables Summarizing Key Findings
Study | Findings | Implications |
---|---|---|
Reproductive Health Study | Variability in urinary this compound levels among populations | Useful for assessing reproductive health status |
ART Monitoring | Correlation between urinary this compound levels and implantation success | Enhances ART cycle management |
Propiedades
IUPAC Name |
(3R,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14+,15+,16-,17+,18-,19-,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYQTGBBEZQBGO-BERLURQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pregnanediol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004025 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
80-92-2, 666752-60-9 | |
Record name | Pregnanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pregnandiol [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 80-92-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47462 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 80-92-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1612 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-β-pregnane-3-α,20-α-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.195 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PREGNANDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR3JD1Y22C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pregnanediol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004025 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
243.5 °C | |
Record name | Pregnanediol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004025 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What challenges are associated with using short urine samples for estimating daily pregnanediol excretion?
A2: While collecting 24-hour urine samples is ideal for accurate this compound estimations, it can be impractical in certain settings. Studies investigating the reliability of shorter urine samples, such as overnight or morning specimens, have yielded conflicting results [, ]. Factors like diurnal variation in this compound excretion and individual variations in urine volume can significantly influence the accuracy of estimations based on short specimens [].
Q2: Can the administration of diethylstilbestrol to pregnant women affect this compound measurements?
A3: Yes, administering diethylstilbestrol, a synthetic estrogen, can lead to falsely elevated this compound readings when using the Venning method []. This occurs because diethylstilbestrol is also excreted in urine as a glucuronide, which the Venning method does not differentiate from this compound glucuronide [].
Q3: How does this compound excretion relate to progesterone levels in the body?
A4: this compound is a major metabolite of progesterone. While the precise conversion rate is variable and influenced by factors such as individual metabolism and pregnancy status, urinary this compound excretion generally reflects progesterone activity in the body [, , ].
Q4: What is the significance of this compound excretion during the menstrual cycle?
A5: In a normal menstrual cycle, this compound levels remain low during the follicular phase. After ovulation, the corpus luteum forms and begins producing progesterone, leading to a significant rise in this compound excretion that peaks during the luteal phase [, ]. The absence of this characteristic rise can suggest anovulation or corpus luteum deficiency [, ].
Q5: How do this compound levels change during pregnancy?
A6: During pregnancy, the placenta becomes a major source of progesterone production, resulting in a substantial and continuous rise in urinary this compound levels [, , ]. This increase reflects the crucial role of progesterone in maintaining pregnancy.
Q6: Where does the conversion of progesterone to this compound primarily occur?
A9: The liver plays a central role in the metabolism of progesterone into this compound [].
Q7: Do other steroids or factors influence this compound excretion?
A10: Yes, while progesterone is the primary precursor, other factors like adrenal gland activity can also influence this compound levels. Research suggests that the adrenal glands contribute to a portion of urinary this compound, and factors like stress or administration of corticotrophin can elevate its excretion [].
Q8: What is the significance of the this compound to pregnanetriol ratio in molar pregnancies?
A11: Studies indicate that the ratio of this compound to pregnanetriol, another progesterone metabolite, is significantly altered in molar pregnancies compared to normal pregnancies []. This difference suggests a potential diagnostic value of this ratio in identifying molar pregnancies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.